molecular formula C12H16ClNO3 B2428402 methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate CAS No. 1795472-95-5

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate

Cat. No.: B2428402
CAS No.: 1795472-95-5
M. Wt: 257.71
InChI Key: APYWFGIFTTZWIX-UHFFFAOYSA-N
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Description

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a chlorophenyl group, a methoxy group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate typically involves the reaction of 3-chlorophenylacetic acid with methanol and a suitable carbamoylating agent. The reaction conditions often include the use of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.

Scientific Research Applications

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. This inhibition can affect various biochemical pathways and result in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(3-chlorophenyl)-2-hydroxypropyl)carbamate
  • Methyl (2-(3-chlorophenyl)-2-ethoxypropyl)carbamate
  • Methyl (2-(3-chlorophenyl)-2-methylpropyl)carbamate

Uniqueness

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar carbamates.

Biological Activity

Methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a carbamate functional group, a chlorophenyl moiety, and a methoxypropyl side chain, which together suggest a range of possible interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}ClN1_{1}O3_{3}, with a molecular weight of approximately 271.73 g/mol. The presence of multiple chiral centers indicates that stereochemistry may play a significant role in its biological interactions and pharmacological effects.

PropertyValue
Molecular FormulaC13_{13}H16_{16}ClN1_{1}O3_{3}
Molecular Weight271.73 g/mol
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Aromatic Chloride

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures often display activity against various bacterial strains and fungi. For instance, studies on related carbamates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that structural analogs of this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds with similar carbamate structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

The mechanism of action for this compound appears to involve interactions with specific molecular targets such as neurotransmitter receptors or enzymes. The presence of the chlorophenyl group suggests potential interactions with dopamine or serotonin receptors, which are critical in managing conditions like depression and anxiety.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
MechanismInteraction with neurotransmitter receptors

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of similar carbamates, researchers found that compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the carbamate structure could enhance antimicrobial activity, suggesting a pathway for optimizing this compound for better efficacy.

Study 2: Anticancer Activity

Another case study focused on the anticancer effects of carbamate derivatives, revealing that certain modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) of this compound .

Properties

IUPAC Name

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(17-3,8-14-11(15)16-2)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWFGIFTTZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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